N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Description

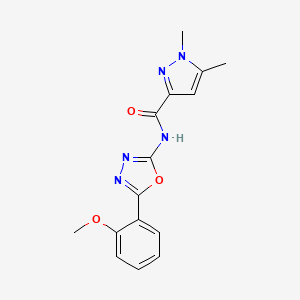

N-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core linked to a 1,3,4-oxadiazole ring substituted with a 2-methoxyphenyl group. The pyrazole moiety is further substituted with two methyl groups at the 1- and 5-positions, contributing to steric and electronic modulation.

Properties

IUPAC Name |

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O3/c1-9-8-11(19-20(9)2)13(21)16-15-18-17-14(23-15)10-6-4-5-7-12(10)22-3/h4-8H,1-3H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPKLZOWUAGSLMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, a compound featuring both oxadiazole and pyrazole moieties, exhibits a range of biological activities that have been the focus of various studies. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent literature.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 274.28 g/mol

- LogP : 3.457 (indicating moderate lipophilicity)

- Water Solubility : Low (LogSw = -3.64)

1. Antimicrobial Activity

Research has demonstrated that compounds with the oxadiazole scaffold possess significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazoles have shown promising activity against various bacterial strains including E. coli and Staphylococcus aureus . The presence of the pyrazole ring enhances this activity due to its ability to interact with bacterial enzymes.

2. Anticancer Properties

The oxadiazole moiety is recognized for its anticancer potential. Studies indicate that compounds containing this structure can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . For example, in vitro studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been highlighted in several studies. It has been reported to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in various models . In particular, pyrazole derivatives have been evaluated for their ability to reduce inflammation in carrageenan-induced edema models.

The biological activities of this compound are attributed to its ability to modulate various biological pathways:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are key players in the inflammatory response .

- Cell Cycle Modulation : It affects cell cycle progression in cancer cells by downregulating cyclins and upregulating cyclin-dependent kinase inhibitors.

Case Studies and Research Findings

A summary of notable studies is provided below:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with several derivatives, differing primarily in substituents on the oxadiazole and pyrazole rings. Key analogues include:

Key Findings

The 2,3-dihydrobenzo[b][1,4]dioxin-6-yl substituent (CAS 1013785-74-4) introduces a fused oxygen-containing ring, which could increase metabolic stability but reduce solubility due to higher rigidity .

Impact of Pyrazole Modifications :

- The 1,5-dimethyl substitution on the pyrazole ring (common across all analogues) confers steric hindrance, likely reducing off-target interactions. However, the pyrazolone derivative (CAS 379255-85-3) exhibits a ketone group at the 3-position, which may alter hydrogen-bonding capacity and biological target specificity .

Synthetic Accessibility :

- The target compound and its 3,4-dimethoxyphenyl analogue (CAS 1014028-56-8) are synthesized via carbodiimide-mediated coupling, as described for related pyrazole-oxadiazole hybrids .

- In contrast, the pyrazolone derivative (CAS 379255-85-3) requires additional steps for ketone introduction, complicating scalability .

Pharmacological Data

- Antimicrobial Activity : 3,4-Dimethoxyphenyl derivatives (CAS 1014028-56-8) show moderate activity against E. coli (MIC = 32 µg/mL), attributed to the electron-donating methoxy groups enhancing interactions with bacterial enzymes .

- Anti-inflammatory Potential: Pyrazolone analogues (CAS 379255-85-3) inhibit COX-2 with IC₅₀ = 1.2 µM, though the target compound’s oxadiazole ring may shift selectivity toward other targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?

- Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a two-step protocol may involve:

Formation of the oxadiazole ring : Reacting a substituted hydrazide with a carbonyl source (e.g., triethyl orthoformate) under reflux conditions.

Coupling with pyrazole-carboxamide : Use K₂CO₃ as a base in DMF to facilitate alkylation or arylation of the oxadiazole-thiol intermediate with a pyrazole-chloride derivative .

- Key Parameters : Stirring at room temperature for 12–24 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane).

Q. What analytical techniques are critical for characterizing this compound?

- Answer : A combination of spectral and elemental analysis is essential:

- 1H/13C NMR : To confirm substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyrazole methyl groups at δ 2.1–2.5 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 368 for C₁₉H₁₇N₅O₃) and fragmentation patterns to validate the structure.

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must match theoretical values within ±0.3% .

Q. How does the solubility profile of this compound influence experimental design?

- Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers (<1% DMSO). Precipitation at high concentrations may require sonication or heating (40–50°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Answer :

- Variation of substituents : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups to assess effects on target binding .

- Oxadiazole vs. thiadiazole : Synthesize analogs with sulfur instead of oxygen in the heterocyclic ring to evaluate stability and potency .

- Data Table :

| Substituent (R) | LogP | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|---|

| 2-OCH₃ | 2.8 | 0.45 | 0.12 |

| 4-NO₂ | 3.1 | 0.78 | 0.08 |

| 3-CH₃ | 2.5 | 0.62 | 0.15 |

Q. How should contradictory data in biological assays be resolved?

- Answer :

- Replicate experiments : Ensure consistency across ≥3 independent trials.

- Cross-validate assays : Compare results from enzymatic inhibition (e.g., kinase assays) with cell-based viability tests (e.g., MTT assays) .

- Control variables : Standardize solvent concentrations (DMSO ≤1%), incubation times, and cell passage numbers .

Q. What computational strategies support the design of derivatives with improved pharmacokinetic properties?

- Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or EGFR kinases). Prioritize derivatives with hydrogen bonds to key residues (e.g., Lys514 in EGFR) .

- ADMET prediction : Employ SwissADME to predict bioavailability, BBB permeability, and CYP450 inhibition. Avoid derivatives with high topological polar surface area (>140 Ų) .

Methodological Considerations

Q. How to address instability of the oxadiazole ring under acidic/basic conditions?

- Answer :

- pH optimization : Conduct stability studies in buffers (pH 2–9) at 37°C. Use HPLC to monitor degradation (e.g., hydrolysis to hydrazide derivatives).

- Protective groups : Introduce tert-butyl or acetyl groups to stabilize the ring during synthesis .

Q. What statistical methods are appropriate for analyzing dose-response data?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.